![molecular formula C21H23N7O5 B12291595 2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)
2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 10-Metil-10-deazaaminopterina es un análogo del folato conocido por su actividad antitumoral. Pertenece a la clase de las 10-deazaaminopterinas, que son antifolatos diseñados racionalmente que demuestran mayores efectos antitumorales en comparación con el metotrexato en varios modelos tumorales . Este compuesto ha demostrado ser prometedor en estudios preclínicos y clínicos debido a su transporte mejorado a través de la membrana y poliglutamición en las células tumorales, lo que lleva a una mayor acumulación intracelular y citotoxicidad .
Métodos De Preparación
La síntesis de 10-Metil-10-deazaaminopterina implica varios pasos, incluida la preparación de intermediarios clave. Un método implica la formación de péptidos y la hidrólisis del éster del compuesto intermedio ácido 4-(1-(2,4-diaminopteridin-6-il)pent-4-in-2-il)benzoico . Este proceso es crucial para obtener el producto final, 10-Metil-10-deazaaminopterina. Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
La 10-Metil-10-deazaaminopterina experimenta diversas reacciones químicas, incluida la oxidación y la sustitución. Una reacción notable es la oxidación a su derivado 7-hidroxi, que es catalizada por la aldehído oxidasa hepática . Esta reacción implica el uso de fosforocianato de dietilo para convertir los ésteres dimetil del compuesto a los correspondientes derivados 7-ciano, que luego se hidrolizan a los metabolitos 7-hidroxi . Estas reacciones son significativas ya que influyen en la farmacocinética y la actividad biológica del compuesto.
Aplicaciones Científicas De Investigación
La 10-Metil-10-deazaaminopterina tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En la investigación del cáncer, ha demostrado una eficacia antitumoral superior en modelos de xenotrasplantes de ratones, probablemente debido a una mayor absorción por el transportador de folato RFC-1 y una mayor poliglutamición intracelular . Se ha estudiado su potencial para tratar varios cánceres, incluido el cáncer de pulmón de células no pequeñas y el mesotelioma . Además, sus propiedades únicas la convierten en una herramienta valiosa para estudiar el metabolismo del folato y los mecanismos de los fármacos antifolatos .
Mecanismo De Acción
El mecanismo de acción de la 10-Metil-10-deazaaminopterina implica su función como un antifolato. Inhibe la dihidrofolato reductasa, una enzima crucial para la síntesis de ADN y la proliferación celular . Al bloquear esta enzima, el compuesto interrumpe la producción de tetrahidrofolato, lo que lleva a una síntesis de ADN deteriorada y muerte celular. El transporte mejorado a través de la membrana y la poliglutamición del compuesto aumentan aún más su concentración intracelular y citotoxicidad . Estas propiedades lo convierten en un potente agente antitumoral con un potencial terapéutico significativo.
Comparación Con Compuestos Similares
La 10-Metil-10-deazaaminopterina se compara con otros compuestos similares, como el metotrexato y el edatrexato. Si bien el metotrexato es un antifolato ampliamente utilizado, la 10-Metil-10-deazaaminopterina ha demostrado una mayor eficacia antitumoral y un mejor transporte a través de la membrana . El edatrexato, otra 10-deazaaminopterina, también exhibe actividad antitumoral, pero es menos eficaz que la 10-Metil-10-deazaaminopterina en ciertos modelos . Las modificaciones estructurales únicas en la 10-Metil-10-deazaaminopterina contribuyen a sus propiedades farmacológicas superiores y su potencial terapéutico .
Propiedades
Fórmula molecular |
C21H23N7O5 |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
2-[[4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H23N7O5/c1-10(8-13-9-24-18-16(25-13)17(22)27-21(23)28-18)11-2-4-12(5-3-11)19(31)26-14(20(32)33)6-7-15(29)30/h2-5,9-10,14H,6-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27,28) |
Clave InChI |
MQISJAZESFPIPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


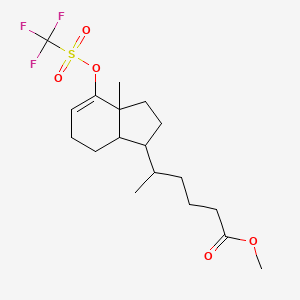
![1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12291521.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12291526.png)
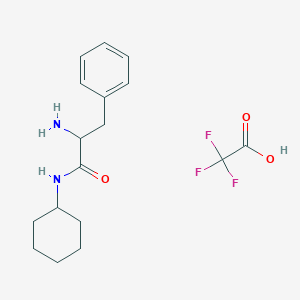
![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)

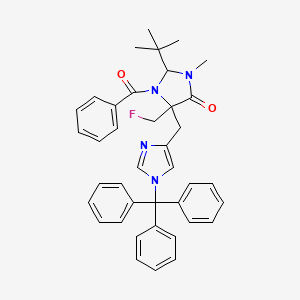
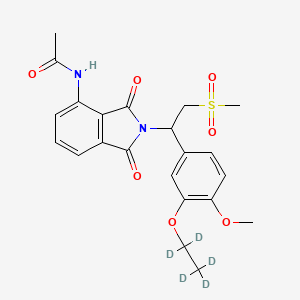
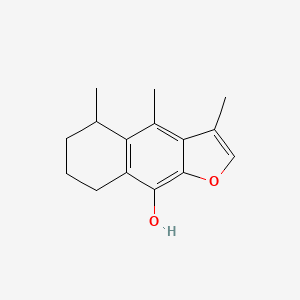
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)

![[1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate](/img/structure/B12291603.png)
![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)

